molecular formula C18H22N2O4S B467820 N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide CAS No. 650572-71-7

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide

Cat. No.: B467820
CAS No.: 650572-71-7
M. Wt: 362.4g/mol
InChI Key: PWANYMIPMMSYAM-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide is an organic compound with the molecular formula C18H22N2O4S It is known for its unique chemical structure, which includes an aminosulfonyl group attached to a phenyl ring and a sec-butylphenoxy group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide typically involves the reaction of 4-aminosulfonylphenylamine with 2-sec-butylphenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its aminosulfonyl group provides potential for various chemical modifications, while the sec-butylphenoxy group enhances its hydrophobicity and potential interactions with biological targets .

Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-13(2)16-6-4-5-7-17(16)24-12-18(21)20-14-8-10-15(11-9-14)25(19,22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWANYMIPMMSYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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